5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether
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Overview
Description
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an isoxazole ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether typically involves multiple steps, starting from commercially available precursorsThe final step often includes the attachment of the benzodioxole moiety under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki–Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to make it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-[5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]-2-methyl-
- 1-benzo[1,3]dioxol-5-yl
Uniqueness
Compared to similar compounds, 5-{[3-(4-Fluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-7-methoxy-1,3-benzodioxol-4-yl methyl ether stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18FNO5 |
---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H18FNO5/c1-22-16-8-12(17(23-2)19-18(16)24-10-25-19)7-14-9-15(21-26-14)11-3-5-13(20)6-4-11/h3-6,8,14H,7,9-10H2,1-2H3 |
InChI Key |
QDWCJIOMJVPUHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C4=CC=C(C=C4)F)OC)OCO2 |
Origin of Product |
United States |
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